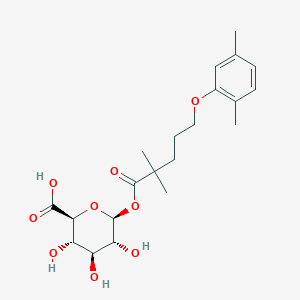

Gemfibrozil 1-O-beta-Glucuronide

Vue d'ensemble

Description

Gemfibrozil 1-O-beta-Glucuronide is an active metabolite formed through the biotransformation of gemfibrozil by the action of glucuronosyltransferase enzymes . This compound is significant in the study of drug metabolism and pharmacokinetics, particularly in understanding the role of glucuronidation in drug clearance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gemfibrozil undergoes hydroxylation and O-glucuronidation to form gemfibrozil 1-O-beta-Glucuronide . The glucuronidation process is primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and several UGT1A enzymes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the enzymatic conversion of gemfibrozil using UGT enzymes under controlled conditions to ensure efficient glucuronidation .

Analyse Des Réactions Chimiques

Types of Reactions: Gemfibrozil 1-O-beta-Glucuronide primarily undergoes glucuronidation, a type of conjugation reaction where glucuronic acid is added to the parent compound . This reaction is crucial for enhancing the solubility and excretion of the compound.

Common Reagents and Conditions: The glucuronidation reaction involves the use of UDP-glucuronic acid as a co-substrate and UGT enzymes as catalysts . The reaction typically occurs in the liver, where these enzymes are abundantly present.

Major Products Formed: The primary product of this reaction is this compound itself, which is a more water-soluble form of gemfibrozil, facilitating its excretion from the body .

Applications De Recherche Scientifique

Mechanism of Action and Inhibition of Cytochrome P450 Enzymes

Gemfibrozil 1-O-beta-glucuronide is known to be a mechanism-based inhibitor of cytochrome P450 2C8. This inhibition can lead to significant drug-drug interactions when gemfibrozil is co-administered with other medications metabolized by this enzyme. Research has shown that the glucuronide metabolite covalently binds to the heme group of P450 2C8, resulting in irreversible inactivation .

Table 1: Inhibition Potency of Gemfibrozil and Its Metabolite

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Gemfibrozil | CYP2C9 | 30 |

| This compound | CYP2C8 | 24 |

This data highlights the differential inhibitory potency of gemfibrozil and its glucuronide metabolite on various cytochrome P450 enzymes, which is critical for understanding their pharmacokinetic profiles.

Clinical Implications

The clinical relevance of this compound extends to its role in drug-drug interactions . For instance, it has been observed that this metabolite can significantly inhibit the metabolism of drugs like cerivastatin and repaglinide, leading to increased plasma concentrations of these medications and potential toxicity .

Case Study: Drug Interaction with Cerivastatin

In a clinical setting, patients taking gemfibrozil alongside cerivastatin experienced elevated serum levels of cerivastatin due to the inhibition of CYP2C8 by this compound. This interaction was associated with increased risk for rhabdomyolysis, underscoring the importance of monitoring patients for adverse effects when these drugs are used concurrently .

Species-Specific Pharmacokinetics

Research comparing the pharmacokinetics of gemfibrozil and its glucuronide metabolite between humans and mice revealed significant differences. In human subjects, the molar ratio of this compound to gemfibrozil was approximately 10-15%, whereas in mice, this ratio was found to be as high as 91% . This disparity indicates a potential for different drug interaction profiles across species, which is essential for preclinical studies.

Toxicological Studies

Toxicological assessments have demonstrated that this compound can alter liver enzyme activity, impacting drug metabolism pathways. Studies indicate that while it inhibits certain pathways, it may also induce others, suggesting a complex role in xenobiotic metabolism .

Table 2: Toxicological Effects by Species

| Species | Gemfibrozil Dose (mg/kg) | Metabolite Ratio (Gem-Gluc/Gem) | Observed Effects |

|---|---|---|---|

| Human | Therapeutic | 10-15% | Standard metabolic response |

| Mouse | Dietary (0.75%) | 91% | Induction of P450 activity |

Mécanisme D'action

Gemfibrozil 1-O-beta-Glucuronide exerts its effects primarily through the inhibition of cytochrome P450 2C8 (CYP2C8) enzyme . This inhibition is significant because CYP2C8 is involved in the metabolism of various drugs. By inhibiting this enzyme, this compound can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .

Comparaison Avec Des Composés Similaires

Clopidogrel Acyl Glucuronide: Another well-characterized glucuronide conjugate that inhibits CYP2C8 through mechanism-based inhibition.

Fenofibric Acid Glucuronide: Similar to gemfibrozil, fenofibric acid undergoes glucuronidation, and its glucuronide metabolite also plays a role in drug metabolism.

Uniqueness: Gemfibrozil 1-O-beta-Glucuronide is unique due to its potent inhibition of CYP2C8, which is not commonly observed with other glucuronide metabolites . This property makes it particularly valuable in studying drug-drug interactions and the role of glucuronidation in drug metabolism .

Activité Biologique

Gemfibrozil 1-O-beta-glucuronide (GEM-1-O-gluc) is a significant metabolite of the antihyperlipidemic drug gemfibrozil. Its biological activity is primarily characterized by its role as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8), which has implications for drug-drug interactions (DDIs). This article explores the biological activity of GEM-1-O-gluc, focusing on its mechanisms of action, pharmacokinetics, and clinical relevance.

GEM-1-O-gluc acts as a mechanism-based inhibitor of CYP2C8. This means that it not only inhibits the enzyme but also modifies it irreversibly. The inhibition occurs through the formation of a covalent bond between GEM-1-O-gluc and the heme group of CYP2C8, following its oxidation to a reactive metabolite. Specifically, studies have shown that a benzylic carbon on the 2',5'-dimethylphenoxy group of GEM-1-O-gluc can covalently bind to the heme, leading to inactivation of the enzyme .

The process can be summarized as follows:

- Oxidation : GEM-1-O-gluc is oxidized to form a benzyl radical.

- Covalent Binding : The benzyl radical then binds to the gamma-meso position of the heme group in CYP2C8.

- Inhibition : This binding restricts further substrate access to the catalytic site, effectively inhibiting CYP2C8 activity .

Pharmacokinetics and Drug Interactions

GEM-1-O-gluc significantly influences the pharmacokinetics of other drugs metabolized by CYP2C8. For instance, it has been shown to increase plasma concentrations of drugs like cerivastatin by over five-fold when co-administered with gemfibrozil . The clinical relevance of these interactions is underscored by findings that GEM-1-O-gluc is responsible for a substantial portion of gemfibrozil's DDI potential.

Table: Summary of Drug Interactions Involving GEM-1-O-gluc

| Drug | Effect | Mechanism |

|---|---|---|

| Cerivastatin | Increased plasma concentration (>5-fold) | Inhibition of CYP2C8 |

| Rosiglitazone | Altered pharmacokinetics | Time-dependent inhibition by GEM-1-O-gluc |

| Pioglitazone | Altered pharmacokinetics | Time-dependent inhibition by GEM-1-O-gluc |

| Repaglinide | Altered pharmacokinetics | Time-dependent inhibition by GEM-1-O-gluc |

Case Studies and Clinical Implications

Clinical studies have highlighted the importance of understanding GEM-1-O-gluc's inhibitory effects on CYP2C8. For example, in vitro studies demonstrated that both gemfibrozil and its glucuronide metabolite inhibit OATP1B1 and OAT3 transporters, which are crucial for drug clearance . The implications for patient safety are significant; patients taking gemfibrozil may experience increased side effects or therapeutic failures from co-administered medications due to altered metabolism.

Notable Findings:

- A study indicated that about 75% of DDIs involving gemfibrozil were predicted accurately using static models when considering both gemfibrozil and GEM-1-O-gluc .

- Another investigation revealed that the exposure level required for complete inactivation of CYP2C8 by GEM-1-O-gluc is significantly lower than what is achieved with therapeutic doses of gemfibrozil, suggesting a high risk for DDIs in clinical settings .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)/t14-,15-,16+,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMNXSKEVNPQOK-LVEJAMMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919591 | |

| Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91683-38-4 | |

| Record name | Gemfibrozil 1-O-acylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091683384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gemfibrozil-acyl-beta-D-glucuronide min. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GEMFIBROZIL 1-O-.BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954F30WZ3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-O-Gemfibrozil-beta-D-glucuronide in drug metabolism?

A1: 1-O-Gemfibrozil-beta-D-glucuronide (GG) is a key metabolite of gemfibrozil, a fibrate drug used to lower lipid levels. It's formed through glucuronidation, a common metabolic pathway in the liver. While generally considered a detoxification process, glucuronidation can sometimes lead to reactive metabolites like acyl glucuronides. GG is an example of such a metabolite. [, ]

Q2: Does 1-O-Gemfibrozil-beta-D-glucuronide interact with any specific proteins?

A2: Yes, studies have shown that GG interacts with human serum albumin (HSA), the most abundant protein in blood plasma. GG exhibits high reversible binding to HSA, with a small fraction undergoing hydrolysis and covalent binding to the protein. This interaction with HSA influences the degradation and clearance of GG. Interestingly, diazepam, a drug known to bind to a specific site on HSA, selectively inhibits the hydrolysis and covalent binding of GG, providing insights into the binding site on HSA. []

Q3: Does the chemical structure of 1-O-Gemfibrozil-beta-D-glucuronide contribute to its unique behavior?

A3: The structure of GG, specifically its amphiphilic nature (possessing both hydrophilic and hydrophobic parts), plays a role in its behavior. Research has demonstrated that GG can self-assemble into micelles in aqueous solutions above a certain concentration (critical micelle concentration). This micelle formation may explain the concentration-dependent degradation observed with GG and other acyl glucuronides. []

Q4: Are there any known enzymatic interactions with 1-O-Gemfibrozil-beta-D-glucuronide?

A4: Yes, GG has been identified as a mechanism-based inhibitor of cytochrome P450 2C8 (CYP2C8), a key enzyme involved in drug metabolism. Studies using recombinant CYP2C8 and GG showed that GG undergoes benzylic oxidation by CYP2C8, leading to the formation of a reactive intermediate. This intermediate covalently binds to the heme group of CYP2C8, causing irreversible inhibition of the enzyme. This inhibition of CYP2C8 by GG could potentially lead to drug-drug interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.